molecular formula C9H11N3O4 B2997066 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1006441-13-9

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2997066
CAS No.: 1006441-13-9
M. Wt: 225.204
InChI Key: AAOKOARUVYPHDM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C9H11N3O4 and a molecular weight of 225.2 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of cyclopentylamine with nitrous acid followed by cyclization with hydrazine and subsequent nitration.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of cyclopentyl hydrazine, followed by nitration and cyclization steps under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

  • Oxidation: The nitro group in the compound can be oxidized to form a nitrate ester.

  • Reduction: The nitro group can be reduced to an amine using reducing agents like tin chloride or iron in acidic medium.

  • Substitution Reactions: The carboxylic acid group can undergo substitution reactions with various reagents to form esters or amides.

  • Common Reagents and Conditions: Typical reagents include nitric acid for nitration, tin chloride for reduction, and acyl chlorides for esterification.

  • Major Products Formed: Products include nitrate esters, amines, esters, and amides.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to its specific structural features, such as the presence of the cyclopentyl group and the nitro group at the 3-position. Similar compounds include:

  • 1-Cyclopentyl-1H-pyrazole-5-carboxylic acid

  • 3-Nitro-1H-pyrazole-5-carboxylic acid

  • 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid

These compounds share the pyrazole core but differ in the position and nature of substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-cyclopentyl-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c13-9(14)7-5-8(12(15)16)10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOKOARUVYPHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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